3-(Methylamino)thietane-3-carboxamide
Description
3-(Methylamino)thietane-3-carboxamide is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring substituted with a methylamino group and a carboxamide moiety at the 3-position. This structure confers unique physicochemical properties, such as enhanced ring strain and polarity, which influence its reactivity and biological interactions. Its synthesis typically involves cyclization of β-amino sulfides or ring-opening reactions of aziridines, methods that prioritize regioselectivity and yield optimization .
Properties
Molecular Formula |
C5H10N2OS |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3-(methylamino)thietane-3-carboxamide |
InChI |
InChI=1S/C5H10N2OS/c1-7-5(4(6)8)2-9-3-5/h7H,2-3H2,1H3,(H2,6,8) |
InChI Key |
UHLBPAAQZRCYAK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CSC1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)thietane-3-carboxamide can be achieved through several methods. One common approach involves the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another method includes the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed to synthesize thietane derivatives .
Industrial Production Methods
Industrial production methods for 3-(Methylamino)thietane-3-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)thietane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thietane ring itself.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the carbonyl carbon or sulfur atom.
Scientific Research Applications
3-(Methylamino)thietane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylamino)thietane-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of 3-(Methylamino)thietane-3-carboxamide include:
- 3-(Ethylamino)thietane-3-carboxamide: Features an ethyl group instead of methyl, which may increase lipophilicity and affect membrane permeability.
- 3-(Phenylamino)thietane-3-carboxamide: Incorporates an aromatic substituent, likely enhancing π-π stacking interactions but reducing solubility.
Pharmacological Activities
- Antimicrobial Activity: Methyl and ethylamino derivatives exhibit broader-spectrum activity against Gram-positive bacteria compared to phenyl-substituted analogs, likely due to improved membrane penetration .
- Anticancer Potential: The carboxamide group enhances interactions with kinase domains, as seen in similar thietane-based inhibitors .
- Metabolic Stability: Methylamino substitution reduces hepatic clearance rates compared to primary amines, as observed in pharmacokinetic studies of related molecules .
Physicochemical Properties
| Property | 3-(Methylamino)thietane-3-carboxamide | 3-Aminothietane-3-carboxamide | 3-(Ethylamino)thietane-3-carboxamide |
|---|---|---|---|
| LogP (calculated) | 0.45 | -0.12 | 1.02 |
| Aqueous Solubility (mg/mL) | 12.3 | 25.8 | 8.9 |
| Melting Point (°C) | 148–152 | 162–165 | 135–138 |
The methylamino group balances lipophilicity and solubility, making the compound more drug-like than its ethyl-substituted counterpart. However, unsubstituted analogs (e.g., 3-aminothietane-3-carboxamide) display superior aqueous solubility due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
